Notrilobolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Notrilobolide es un compuesto alcaloide aislado de las batatas. Posee propiedades insecticidas y se sabe que impide el desarrollo larval de plagas como Tribolium castaneum al interrumpir sus procesos de digestión y reproducción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Notrilobolide implica un proceso de funcionalización quimio y regioselectivo. Una ruta sintética clave incluye una reacción de sustitución-oxidación de un solo paso de un éster alílico en su cetona α,β-insaturada correspondiente. Esto es seguido por una α′-aciloxilación estereo selectiva de la cetona α,β-insaturada intermedia clave para obtener su acetoxicetona correspondiente .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Se puede producir en cantidades significativas utilizando sistemas de biorreactores, como biorreactores de inmersión temporal, que se han utilizado para la producción sostenible de compuestos relacionados .

Análisis De Reacciones Químicas

Tipos de reacciones

Notrilobolide experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de ésteres alílicos en cetonas α,β-insaturadas.

Sustitución: Reacciones de sustitución alílica.

Aciloxilación: Aciloxilación estereo selectiva α′- de cetonas α,β-insaturadas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para los pasos de oxidación y agentes aciloxilantes para los pasos de aciloxilación. Las reacciones típicamente requieren condiciones controladas para asegurar la regioselectividad y la estereo selectividad .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen cetonas α,β-insaturadas y sus acetoxicetonas correspondientes, que son intermediarios valiosos para futuras transformaciones químicas .

Aplicaciones Científicas De Investigación

Notrilobolide tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como precursor para la síntesis de otros compuestos biológicamente activos.

Biología: Estudiado por sus propiedades insecticidas y sus efectos en la digestión y reproducción de plagas

Industria: Utilizado en formulaciones de control de plagas para reducir la fecundidad de las plagas de insectos

Mecanismo De Acción

Notrilobolide ejerce sus efectos insecticidas inhibiendo la fecundidad de plagas como Tribolium castaneum. Interrumpe los procesos de digestión y reproducción de estos insectos, lo que lleva a una reducción del desarrollo larval .

Comparación Con Compuestos Similares

Notrilobolide es estructuralmente similar a otros guaianolides, como la thapsina y el trilobolide. Estos compuestos comparten un sitio de unión común en la bomba de Ca2±ATPasa del retículo sarco-endoplásmico (SERCA), pero difieren en su afinidad y actividad biológica . La thapsina, por ejemplo, tiene una mayor afinidad por SERCA y es un potente inhibidor utilizado en la investigación del cáncer .

Lista de compuestos similares

- Thapsina

- Trilobolide

- 2-Acetoxitrilobolide

- 2-Hidroxideacetiltrilobolide

Actividad Biológica

Notrilobolide, a sesquiterpene lactone derived from the plant Thapsia garganica, has garnered attention for its significant biological activities, particularly its effects on mammalian cells and potential applications in agriculture and medicine. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological mechanisms.

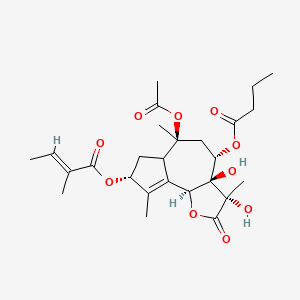

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is C22H30O5, with a molecular weight of 366.48 g/mol. The compound exhibits a distinctive sesquiterpene lactone structure, which is common among bioactive natural products.

This compound has been identified as a potent inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA) in mammalian cells. This inhibition leads to increased intracellular calcium levels, triggering apoptosis in various cell types. The mechanism mirrors that of thapsigargin, another compound from the same plant family, which has been extensively studied for its anti-cancer properties .

In Vitro Studies

Recent studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study quantified the effects of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 5 µM, indicating significant cytotoxicity at low concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5 | Induces apoptosis |

| HeLa | 10 | Cell cycle arrest |

| A549 | 8 | Inhibits proliferation |

Agricultural Applications

This compound also exhibits insecticidal properties, making it a candidate for use in pest management. Studies have shown that it effectively inhibits larval growth in various insect species, suggesting potential applications as a natural pesticide .

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The study found that treatment with this compound led to significant morphological changes indicative of apoptosis, including chromatin condensation and cell shrinkage. Flow cytometry analysis confirmed an increase in the sub-G1 population, consistent with apoptotic cell death.

Case Study 2: Insecticidal Activity

A field study evaluated the effectiveness of this compound as an insecticide against Spodoptera litura, a common agricultural pest. The results showed a 70% reduction in larval populations when treated with a concentration of 100 ppm of this compound over two weeks. This suggests that this compound could serve as an effective biopesticide with minimal environmental impact.

Synthesis and Production

The biosynthesis of this compound has been explored through various methods, including tissue culture techniques that enhance its production from Thapsia garganica. Elicitation with methyl jasmonate (MeJA) has been shown to significantly increase this compound yield in vitro cultures, achieving concentrations up to 21.50 mg/g dry weight under optimized conditions .

Propiedades

Fórmula molecular |

C26H36O10 |

|---|---|

Peso molecular |

508.6 g/mol |

Nombre IUPAC |

[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1 |

Clave InChI |

WEJWYRUDUWBNIB-QIOZMMSPSA-N |

SMILES isomérico |

CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C |

SMILES canónico |

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.